Apol1-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

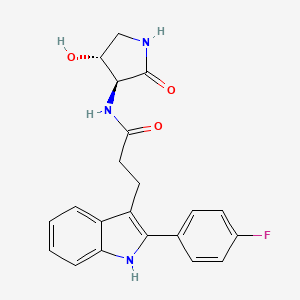

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H20FN3O3 |

|---|---|

Molecular Weight |

381.4 g/mol |

IUPAC Name |

3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-[(3S,4R)-4-hydroxy-2-oxopyrrolidin-3-yl]propanamide |

InChI |

InChI=1S/C21H20FN3O3/c22-13-7-5-12(6-8-13)19-15(14-3-1-2-4-16(14)24-19)9-10-18(27)25-20-17(26)11-23-21(20)28/h1-8,17,20,24,26H,9-11H2,(H,23,28)(H,25,27)/t17-,20+/m1/s1 |

InChI Key |

CNYZYDUBGMRAFP-XLIONFOSSA-N |

Isomeric SMILES |

C1[C@H]([C@@H](C(=O)N1)NC(=O)CCC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)F)O |

Canonical SMILES |

C1C(C(C(=O)N1)NC(=O)CCC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)F)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Novel APOL1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Variants in the apolipoprotein L1 (APOL1) gene (G1 and G2) are potent risk factors for a spectrum of kidney diseases, particularly in individuals of African ancestry. These gain-of-function mutations lead to podocyte injury and progressive renal failure. The development of small molecule inhibitors targeting the underlying cause of APOL1-mediated kidney disease (AMKD) represents a significant advancement in precision medicine. This technical guide provides an in-depth overview of the discovery and synthesis of a new class of APOL1 inhibitors, with a focus on the clinical candidate inaxaplin (VX-147), as a representative example. We detail the screening cascade, key experimental protocols, quantitative biological data, and the synthetic chemistry approaches utilized in the development of these promising therapeutics.

Introduction: The Rationale for Targeting APOL1

The discovery of two APOL1 gene variants, G1 and G2, as major drivers of kidney disease in people of African descent has revolutionized our understanding of renal pathology.[1][2] These variants, which evolved to protect against African sleeping sickness, exhibit a toxic gain-of-function when two risk alleles are inherited.[1] The APOL1 protein forms cation-selective channels in cell membranes, and the risk variants are associated with increased ion flux, leading to podocyte stress, injury, and eventual cell death.[3][4][5] This cascade of events contributes to the development of focal segmental glomerulosclerosis (FSGS), HIV-associated nephropathy, and other forms of chronic kidney disease.[1]

The direct causal link between APOL1 risk variants and kidney disease provides a strong rationale for the development of targeted therapies. A small molecule inhibitor that can block the aberrant channel function of the APOL1 protein could, in theory, halt the progression of AMKD at its source. This hypothesis has driven extensive drug discovery efforts, leading to the identification of potent and selective APOL1 inhibitors.

The Discovery Pathway: From High-Throughput Screening to Lead Optimization

The identification of novel APOL1 inhibitors has been propelled by sophisticated high-throughput screening (HTS) campaigns designed to identify molecules that modulate APOL1 channel activity. A common screening cascade involves a series of in vitro assays to identify, confirm, and characterize hit compounds.

References

- 1. seekingalpha.com [seekingalpha.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. Small molecule APOL1 inhibitors as a precision medicine approach for APOL1-mediated kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inaxaplin for the treatment of APOL1-associated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule APOL1 inhibitors as a precision medicine approach for APOL1-mediated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

Apolipoprotein L1 (APOL1) Inhibition in Podocytes: A Technical Guide to the Mechanism of Action of Apol1-IN-1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apolipoprotein L1 (APOL1) has emerged as a critical genetic driver of kidney disease, particularly in individuals of African ancestry who carry high-risk G1 and G2 variants. These variants operate through a toxic gain-of-function mechanism in podocytes, leading to cell injury and progressive renal disease. The primary pathogenic mechanism is the formation of cation channels in the cell membrane, leading to ion dysregulation and a cascade of downstream cellular stress pathways. This guide provides an in-depth technical overview of the mechanism of action of APOL1 risk variants in podocytes and the therapeutic intervention strategy of APOL1 inhibitors, exemplified by the clinical candidate inaxaplin (VX-147), referred to here as Apol1-IN-1. We will detail the core signaling pathways, present quantitative data on the effects of APOL1 modulation, and provide comprehensive experimental protocols for key assays used to investigate this pathway.

Introduction: APOL1 and Podocyte Injury

Podocytes are highly specialized cells of the glomerulus, forming a critical component of the kidney's filtration barrier. Injury to these cells leads to proteinuria and is a hallmark of many chronic kidney diseases (CKD). Genetic studies have robustly linked two coding variants of the APOL1 gene, G1 and G2, to an increased risk of a spectrum of kidney diseases, including focal segmental glomerulosclerosis (FSGS) and hypertension-attributed end-stage kidney disease.[1]

The prevailing model suggests that APOL1-mediated kidney disease is initiated by a "second hit," such as a viral infection or inflammatory cytokines (e.g., interferon-gamma), which upregulates the expression of APOL1 in podocytes.[1] In individuals with the high-risk G1 or G2 genotypes, this increased expression leads to a toxic gain-of-function, precipitating podocyte injury and subsequent glomerular damage. The wild-type G0 variant is substantially less cytotoxic.

Core Mechanism of Action: APOL1 as a Cation Channel

The central mechanism of APOL1-mediated podocyte toxicity is its function as a cation channel. The G1 and G2 risk variants form pores in the plasma membrane that are more active than the G0 variant. This leads to:

-

Potassium (K+) Efflux: A significant net efflux of intracellular potassium.[2]

-

Sodium (Na+) and Calcium (Ca2+) Influx: Increased influx of sodium and calcium ions.

-

Cell Swelling and Lysis: The dysregulation of ion gradients results in osmotic stress, leading to cell swelling and eventual necrotic or pyroptotic cell death.[3][4]

This compound compounds, such as inaxaplin (VX-147), are small molecule inhibitors designed to directly bind to the APOL1 protein and block its channel function.[5] By inhibiting this primary pathogenic event, these compounds can prevent the downstream consequences of ion dysregulation and preserve podocyte health. Preclinical and clinical data have shown that inaxaplin can rescue APOL1-mediated cytotoxicity and reduce proteinuria in patients with APOL1-associated kidney disease.[6][7]

Downstream Signaling and Cellular Pathologies

The initial insult of ion dysregulation triggers a number of interconnected cellular stress pathways, contributing to the overall podocyte injury. This compound, by blocking the initial channel activity, has been shown to mitigate these downstream effects.

Mitochondrial Dysfunction and Energy Depletion

APOL1 risk variants lead to impaired mitochondrial function, characterized by a reduction in mitochondrial ATP production and a decreased oxygen consumption rate (OCR).[6][8] This energy depletion is a direct consequence of the cellular stress induced by ion imbalance. Inhibition of the APOL1 channel with VX-147 has been shown to prevent this reduction in mitochondrial respiratory capacity.[6]

Endoplasmic Reticulum (ER) Stress

The expression of APOL1 G1 and G2 variants in podocytes induces ER stress. This is evidenced by the upregulation of key ER stress markers, including the 78-kDa glucose-regulated protein (GRP78, also known as BiP) and the phosphorylation of eukaryotic translation initiation factor 2 alpha (p-eIF2α).[9][10] Chronic ER stress can lead to apoptosis and cellular dysfunction.

Inflammasome Activation and Pyroptosis

APOL1 risk variants can activate the NLRP3 inflammasome in podocytes.[11] This leads to the cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and induces a lytic, inflammatory form of cell death known as pyroptosis.[11]

Quantitative Data on this compound and Podocyte Function

The following tables summarize key quantitative data from preclinical and clinical studies, demonstrating the effects of APOL1 risk variants and the efficacy of APOL1 inhibitors.

Table 1: In Vitro Efficacy of Inaxaplin (VX-147) in Cellular Models

| Parameter Measured | Cell Line | APOL1 Variant(s) | Effect of APOL1 Variant | Effect of Inaxaplin (VX-147) | Reference(s) |

| Cell Viability | HEK293 | G1, G2 | Complete loss of cell survival | Complete rescue of cell viability | [6] |

| Cell Death (EC50) | HEK293 | G1, G2 | Increased cell death | EC50 of 2.0 nM (G1) and 2.2 nM (G2) for inhibition of cell death | [2] |

| Mitochondrial ATP Production | HEK293 | G1 | Reduced rate of mitoATP production | Prevented the reduction in mitoATP production | [6] |

| Mitochondrial Oxygen Consumption Rate (OCR) | HEK293 | G1 | Significant reduction in OCR | Prevented the reduction in mitochondrial respiratory capacity | [6] |

| ER Ca2+ Levels | HEK293 | G1 | Depleted ER Ca2+ levels | Reversed the depletion of ER Ca2+ | [6] |

Table 2: In Vivo and Clinical Efficacy of Inaxaplin (VX-147)

| Parameter Measured | Model System | APOL1 Genotype | Effect of Inaxaplin (VX-147) | Reference(s) |

| Proteinuria (Urinary Albumin-to-Creatinine Ratio) | Transgenic Mouse Model | G2 | ~74% reduction in interferon-gamma induced proteinuria | [12] |

| Proteinuria (Urinary Protein-to-Creatinine Ratio) | Phase 2a Clinical Trial (FSGS patients) | Two APOL1 risk alleles (G1/G1, G2/G2, or G1/G2) | 47.6% mean reduction from baseline at 13 weeks | [7] |

Key Experimental Protocols

This section provides detailed methodologies for the core assays used to characterize the mechanism of action of APOL1 and its inhibitors in podocytes.

APOL1 Channel Function: Thallium Flux Assay

This assay measures the activity of the APOL1 channel by using thallium (Tl+) as a surrogate for potassium (K+).

Principle: A Tl+-sensitive fluorescent dye is loaded into the cells. When APOL1 channels are open, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence. The rate of fluorescence increase is proportional to the channel activity.

Protocol (based on use in HEK293 cells):

-

Cell Plating: Seed tetracycline-inducible HEK293 cells expressing APOL1 variants in a 384-well plate at a suitable density and allow them to adhere.

-

APOL1 Induction: Induce APOL1 expression with an appropriate concentration of tetracycline (e.g., 15 ng/mL) for 16-20 hours.

-

Dye Loading: Wash the cells with an assay buffer and then load them with a thallium-sensitive dye (e.g., from a FLIPR Potassium Assay Kit) according to the manufacturer's instructions, typically for 30-60 minutes at room temperature.

-

Compound Incubation: If testing inhibitors, add this compound (e.g., inaxaplin) at various concentrations and incubate for a defined period (e.g., 30 minutes).

-

Thallium Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR). Simultaneously add a stimulus buffer containing Tl+ and measure the fluorescence intensity kinetically over time.

-

Data Analysis: Calculate the rate of fluorescence increase to determine APOL1 channel activity. For inhibitor studies, plot the rate against the inhibitor concentration to determine the IC50.

Cell Viability: ATP-Based Luminescence Assay (CellTiter-Glo®)

This assay quantifies the number of viable cells in culture based on the amount of ATP present.

Principle: The reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP, which is a marker of metabolically active, viable cells.

Protocol:

-

Cell Plating and Treatment: Plate podocytes or HEK293 cells in an opaque-walled 96-well or 384-well plate. Induce APOL1 expression and treat with this compound as required for the experiment.

-

Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.

-

Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Background luminescence from wells with medium only is subtracted from experimental values. Cell viability is expressed as a percentage relative to control-treated cells.

Mitochondrial Respiration: Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR) to assess mitochondrial function in real-time.

Principle: The Seahorse XF Analyzer measures OCR and extracellular acidification rate (ECAR) in live cells. By sequentially injecting mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A), key parameters of mitochondrial respiration such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity can be determined.

Protocol for Podocytes:

-

Cell Plating: Seed podocytes in a Seahorse XF cell culture microplate and allow them to differentiate.

-

Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with XF Calibrant solution overnight in a non-CO2 37°C incubator.

-

Assay Medium Preparation: Prepare Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Warm to 37°C and adjust pH to 7.4.

-

Cell Preparation: Replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 37°C incubator for 45-60 minutes.

-

Compound Loading: Load the injector ports of the hydrated sensor cartridge with the mitochondrial inhibitors: Port A (Oligomycin), Port B (FCCP), Port C (Rotenone & Antimycin A).

-

Assay Execution: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer and run the Mito Stress Test protocol.

-

Data Analysis: The software calculates OCR values over time. Normalize the data to cell number or protein concentration. Calculate the key parameters of mitochondrial respiration based on the response to the injected inhibitors.[13][14]

ER Stress and Inflammasome Activation: Western Blotting

This technique is used to detect and quantify specific proteins that are markers of cellular stress pathways.

Protocol:

-

Cell Lysis: After experimental treatment, wash podocytes with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody overnight at 4°C. Key primary antibodies include:

-

ER Stress: Rabbit anti-GRP78/BiP, Rabbit anti-phospho-eIF2α.

-

Inflammasome: Rabbit or mouse anti-Caspase-1 (to detect both pro- and cleaved forms).

-

APOL1: Goat or Rabbit anti-APOL1.

-

Loading Control: Mouse anti-β-actin or anti-GAPDH.

-

-

Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Use densitometry software (e.g., ImageJ) to quantify the band intensity, normalizing to the loading control.[3][9][11]

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows.

Diagram 1: APOL1 Risk Variant Signaling Pathway in Podocytes

Caption: APOL1 risk variant-mediated signaling cascade in podocytes and the inhibitory action of this compound.

Diagram 2: Experimental Workflow for Testing this compound Efficacy

Caption: A generalized workflow for evaluating the efficacy of APOL1 inhibitors in podocyte cell culture models.

Diagram 3: Logical Relationship of APOL1-Mediated Pathologies

Caption: Logical flow from APOL1 risk variant expression to clinical manifestation of kidney disease.

Conclusion

The identification of APOL1 risk variants as a major cause of kidney disease has paved the way for targeted therapeutic development. The core mechanism of podocyte injury is driven by the gain-of-function channel activity of these variants, which leads to a cascade of cytotoxic downstream events. Small molecule inhibitors like this compound (inaxaplin) that directly block this channel function represent a promising precision medicine approach. By preventing the initial ionic dysregulation, these inhibitors have been shown to rescue podocytes from cell death and reduce proteinuria, offering a potential new treatment paradigm for patients with APOL1-mediated kidney disease. The experimental protocols and quantitative data provided in this guide serve as a resource for researchers dedicated to advancing our understanding and treatment of this devastating disease.

References

- 1. Transgenic expression of human APOL1 risk variants in podocytes induces kidney disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small molecule APOL1 inhibitors as a precision medicine approach for APOL1-mediated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. APOL1 risk variants enhance podocyte necrosis through compromising lysosomal membrane permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. Inaxaplin for the treatment of APOL1-associated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. APOL1-mediated monovalent cation transport contributes to APOL1-mediated podocytopathy in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inaxaplin for Proteinuric Kidney Disease in Persons with Two APOL1 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. APOL1 risk variants affect podocyte lipid homeostasis and energy production in focal segmental glomerulosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. APOL1 risk variants cause podocytes injury through enhancing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. APOL1 risk variants cause podocytes injury through enhancing endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The key role of NLRP3 and STING in APOL1-associated podocytopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2minutemedicine.com [2minutemedicine.com]

- 13. content.protocols.io [content.protocols.io]

- 14. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]

Apol1-IN-1: A Technical Guide to Target Engagement and Binding Site

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apolipoprotein L1 (APOL1) has emerged as a genetically validated target for a spectrum of kidney diseases, particularly in individuals of African ancestry. The gain-of-function variants, G1 and G2, are strongly associated with an increased risk of developing conditions such as focal segmental glomerulosclerosis (FSGS) and HIV-associated nephropathy. The pathogenic activity of these APOL1 variants is linked to their ability to form cation channels in cellular membranes, leading to podocyte injury and subsequent kidney dysfunction. Consequently, direct inhibition of APOL1 channel function represents a promising therapeutic strategy. This technical guide provides an in-depth overview of Apol1-IN-1, a small molecule inhibitor of APOL1, with a focus on its target engagement, putative binding site, and the experimental methodologies used for its characterization. This document also draws on data from the closely related and clinically advanced inhibitor, inaxaplin (VX-147), which originates from the same patent disclosure.

Quantitative Data Summary

The following tables summarize the available quantitative data for APOL1 inhibitors, primarily focusing on functional inhibition of APOL1 channel activity. Direct binding affinity data for this compound is not publicly available; therefore, data for the related compound inaxaplin (VX-147) and other compounds from the same patent are included for context.

Table 1: In Vitro Functional Activity of APOL1 Inhibitors

| Compound | Assay | Cell Line | APOL1 Genotype | IC50 / EC50 (nM) | Reference |

| This compound (Compound 87) | Thallium Flux Assay | HEK293 | G1 | 1 - 100 nM | [1][2] |

| Inaxaplin (VX-147) | Thallium Flux Assay | HEK293 | G1 | Not explicitly stated | [3][4] |

| Inaxaplin (VX-147) | APOL1-Mediated Cell Death | HEK293 | G0 | 4.3 nM | |

| G1 | 2.0 nM | ||||

| G2 | 2.2 nM |

Table 2: Preclinical In Vivo Efficacy of APOL1 Inhibitors

| Compound | Animal Model | Induction of Proteinuria | Endpoint | Result | Reference |

| Inaxaplin (VX-147) | APOL1-G2 Transgenic Mice | Interferon-gamma | Reduction in Proteinuria | ~70% reduction | [3] |

Target Engagement and Mechanism of Action

This compound and the related compound inaxaplin are direct inhibitors of the APOL1 protein.[3] The primary mechanism of action is the blockade of the APOL1 cation channel, preventing the excessive ion flux that is believed to be the pathogenic driver of APOL1-mediated kidney disease.[3] While the precise binding site of these inhibitors on the APOL1 protein has not been publicly disclosed in detail, it is understood that they bind directly to the APOL1 protein to inhibit its function.[5]

The proposed mechanism of action is as follows:

-

APOL1 Channel Formation: The risk variants of APOL1 (G1 and G2) have a higher propensity to form pores or channels in the plasma membrane and organellar membranes of podocytes.

-

Cation Dysregulation: These channels allow for the unregulated flux of cations, such as potassium and sodium, leading to cellular stress, swelling, and eventual cell death.

-

Inhibitor Binding: this compound/inaxaplin binds to the APOL1 protein, likely at a site that is critical for channel function.

-

Channel Blockade: This binding event prevents the conformational changes necessary for ion permeation, thus blocking the channel and mitigating the downstream cytotoxic effects.

The following diagram illustrates the proposed signaling pathway and the point of intervention for APOL1 inhibitors.

Caption: APOL1-mediated podocyte injury pathway and inhibition.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize APOL1 inhibitors are provided below.

Thallium Flux Assay for APOL1 Channel Activity

This assay is a primary method for assessing the functional inhibition of the APOL1 channel. It utilizes thallium (Tl+) as a surrogate for potassium (K+) ions, as Tl+ can pass through K+ channels and be detected by a fluorescent dye.[6]

Objective: To measure the dose-dependent inhibition of APOL1-mediated cation flux by a test compound.

Materials:

-

HEK293 cells with tetracycline-inducible expression of APOL1 (G0, G1, or G2).

-

Thallium-sensitive fluorescent dye (e.g., from a FLIPR Potassium Assay Kit).

-

Chloride-free buffer.

-

Thallium sulfate (Tl₂SO₄).

-

Potassium sulfate (K₂SO₄).

-

Test compound (e.g., this compound).

-

384-well microplates.

-

A fluorescence kinetic plate reader (e.g., FLIPR).

Protocol:

-

Cell Plating: Seed the tetracycline-inducible HEK293-APOL1 cells into 384-well plates and incubate overnight to allow for cell adherence.

-

APOL1 Expression Induction: Induce the expression of the APOL1 protein by adding tetracycline to the cell culture medium and incubate for a predetermined time (e.g., 16-24 hours).

-

Dye Loading: Remove the culture medium and add the thallium-sensitive fluorescent dye, prepared in a chloride-free buffer, to each well. Incubate for 1 hour at room temperature in the dark to allow the dye to load into the cells.

-

Compound Incubation: Add serial dilutions of the test compound to the wells and incubate for a specified period (e.g., 15-30 minutes).

-

Thallium Addition and Fluorescence Reading: Use a fluorescence kinetic plate reader to measure the baseline fluorescence. The instrument then adds a stimulus buffer containing a mixture of thallium sulfate and potassium sulfate to all wells.

-

Data Acquisition: Immediately after the addition of the stimulus buffer, monitor the change in fluorescence intensity over time. The influx of thallium through the APOL1 channels leads to an increase in fluorescence.

-

Data Analysis: The rate of fluorescence increase is proportional to the APOL1 channel activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Workflow Diagram:

Caption: Workflow for the Thallium Flux Assay.

APOL1-Mediated Cell Death Assay (Clonogenic Survival Assay)

This assay assesses the ability of a compound to rescue cells from APOL1-induced cytotoxicity by measuring the long-term proliferative capacity of single cells.

Objective: To determine the EC50 of a compound for the rescue of cell viability in the presence of APOL1 risk variant expression.

Materials:

-

HEK293 cells with tetracycline-inducible expression of APOL1 risk variants (G1 or G2).

-

Standard cell culture medium and supplements.

-

6-well plates.

-

Tetracycline.

-

Test compound (e.g., this compound).

-

Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol).

-

Methanol for fixation.

Protocol:

-

Cell Plating: Plate a low density of tetracycline-inducible HEK293-APOL1 cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.

-

Treatment: The following day, treat the cells with a range of concentrations of the test compound in the presence of a concentration of tetracycline that induces APOL1 expression and subsequent cell death. Include appropriate vehicle controls.

-

Incubation: Incubate the plates for an extended period (e.g., 10-14 days) to allow for colony formation from the surviving cells. Change the medium containing the compound and tetracycline every 2-3 days.

-

Colony Fixation and Staining: After the incubation period, aspirate the medium, wash the wells with PBS, and fix the colonies with methanol for 10-15 minutes. After removing the methanol, stain the colonies with crystal violet solution for 20-30 minutes.

-

Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.

-

Colony Counting: Count the number of visible colonies in each well. A colony is typically defined as a cluster of at least 50 cells.

-

Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the untreated control. Determine the EC50 value of the compound for cell rescue by plotting the surviving fraction against the compound concentration.

Workflow Diagram:

Caption: Workflow for the Clonogenic Survival Assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular environment. It is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.

Objective: To demonstrate a direct interaction between this compound and the APOL1 protein in intact cells by observing a shift in the thermal denaturation profile of APOL1.

Materials:

-

Cells expressing APOL1 (endogenously or overexpressed).

-

Test compound (this compound) and vehicle (e.g., DMSO).

-

Phosphate-buffered saline (PBS).

-

Lysis buffer with protease inhibitors.

-

Equipment for heating cell suspensions (e.g., PCR thermocycler).

-

Centrifuge for separating soluble and aggregated proteins.

-

Reagents and equipment for protein detection (e.g., SDS-PAGE, Western blotting with an anti-APOL1 antibody).

Protocol:

-

Cell Treatment: Treat cultured cells with the test compound or vehicle at a desired concentration and incubate to allow for cell penetration and target binding.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed duration (e.g., 3-5 minutes) using a thermocycler. This creates a temperature gradient.

-

Cell Lysis: After heating, lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).

-

Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the aggregated, denatured proteins.

-

Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction.

-

Protein Detection: Analyze the amount of soluble APOL1 remaining at each temperature for both the compound-treated and vehicle-treated samples using Western blotting or another sensitive protein detection method.

-

Data Analysis: Plot the amount of soluble APOL1 as a function of temperature for both conditions. A shift in the melting curve to a higher temperature in the presence of the compound indicates that it binds to and stabilizes the APOL1 protein, confirming target engagement.

Workflow Diagram:

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound and related compounds represent a promising new class of therapeutics for APOL1-mediated kidney disease by directly targeting the underlying disease mechanism. The experimental protocols detailed in this guide, including the thallium flux assay, cell death assays, and CETSA, are crucial for the identification and characterization of such inhibitors. While the precise binding site of this compound on the APOL1 protein remains to be fully elucidated, the available data strongly support a mechanism of direct binding and inhibition of channel function. Further structural and biochemical studies will be invaluable in refining our understanding of this interaction and in the development of next-generation APOL1 inhibitors.

References

- 1. Novel APOL1 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2020131807A1 - Inhibitors of apol1 and methods of using same - Google Patents [patents.google.com]

- 3. Inaxaplin for the treatment of APOL1-associated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholars.mssm.edu [scholars.mssm.edu]

- 5. 2minutemedicine.com [2minutemedicine.com]

- 6. Assay in Summary_ki [bindingdb.org]

In Vitro Characterization of a Novel APOL1 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apolipoprotein L1 (APOL1) has emerged as a critical genetic driver of kidney disease, particularly in individuals of African ancestry. Two common variants, G1 and G2, confer a high risk of developing a spectrum of kidney diseases, including focal segmental glomerulosclerosis (FSGS) and HIV-associated nephropathy (HIVAN).[1][2][3] The pathogenic mechanism of these risk variants is linked to a toxic gain-of-function, leading to podocyte injury and subsequent renal failure.[4][5][6] This has spurred the development of targeted therapies aimed at inhibiting the detrimental activity of APOL1. This document provides a comprehensive in vitro characterization of a novel, potent, and specific small molecule inhibitor of APOL1, herein referred to as Apol1-IN-1. The data and protocols presented are based on established methodologies for evaluating APOL1 inhibitors.

Mechanism of Action

APOL1 risk variants are believed to form cation channels in cellular membranes, leading to ion dysregulation, cellular stress, and eventual cell death.[6][7][8] this compound is designed to directly bind to the APOL1 protein and inhibit this channel function, thereby mitigating its cytotoxic effects. The following sections detail the in vitro assays used to characterize the potency, selectivity, and cellular efficacy of this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been assessed across various in vitro assays. The following tables summarize the key quantitative data, demonstrating its potency against different APOL1 variants and its efficacy in cellular models.

Table 1: Biochemical and Cellular Potency of this compound

| Assay Type | APOL1 Variant | Metric | Value (nM) |

| Thallium Flux Assay | G0 | IC50 | 4.3 |

| G1 | IC50 | 2.0 | |

| G2 | IC50 | 2.2 | |

| APOL1-Mediated Cell Death Rescue | G0 | EC50 | 4.3 |

| G1 | EC50 | 2.0 | |

| G2 | EC50 | 2.2 | |

| Trypanosome Lysis Inhibition | G0 | EC50 | 2.0 |

| G1 | EC50 | 2.1 | |

| G2 | EC50 | 1.2 |

Data presented is representative of typical APOL1 inhibitors and is based on publicly available information for compounds such as VX-147.[9]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below to enable replication and further investigation.

Thallium Flux Assay for APOL1 Channel Inhibition

This assay measures the ability of this compound to block the APOL1-mediated influx of thallium ions, a surrogate for potassium ions, into cells.

Cell Line: HEK293 cells with tetracycline-inducible expression of APOL1 variants (G0, G1, or G2).

Methodology:

-

Seed tetracycline-inducible HEK293 cells expressing the desired APOL1 variant in 96-well plates.

-

Induce APOL1 expression with tetracycline for 24 hours.

-

Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™).

-

Pre-incubate the cells with a serial dilution of this compound for 30 minutes.

-

Initiate thallium influx by adding a solution containing thallium sulfate.

-

Measure the fluorescence intensity over time using a fluorescence plate reader.

-

Calculate the rate of thallium influx and determine the IC50 value by fitting the dose-response curve.[10]

APOL1-Mediated Cell Death Rescue Assay

This assay assesses the ability of this compound to rescue cells from the cytotoxicity induced by the expression of APOL1 risk variants.

Cell Line: HEK293 cells with tetracycline-inducible expression of APOL1 variants (G1 or G2).

Methodology:

-

Seed tetracycline-inducible HEK293 cells in 96-well plates.

-

Add a serial dilution of this compound to the cells.

-

Induce APOL1 expression with tetracycline.

-

Incubate for 48-72 hours to allow for cytotoxicity to occur.

-

Measure cell viability using a standard method, such as a resazurin-based assay (e.g., CellTiter-Blue®).

-

Normalize the data to non-induced controls and calculate the EC50 value from the dose-response curve.[9]

Trypanosome Lysis Inhibition Assay

This assay evaluates the ability of this compound to inhibit the natural biological function of APOL1, which is to lyse certain species of trypanosomes.

Organism: Trypanosoma brucei brucei

Methodology:

-

Culture Trypanosoma brucei brucei in a suitable medium.

-

Pre-incubate purified recombinant APOL1 protein (G0, G1, or G2) with a serial dilution of this compound.

-

Add the APOL1/Apol1-IN-1 mixture to the trypanosome culture.

-

Incubate for a defined period (e.g., 4-6 hours).

-

Measure trypanosome viability using a metabolic indicator dye (e.g., resazurin).

-

Calculate the percentage of lysis inhibition and determine the EC50 value.[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key pathways and workflows relevant to the in vitro characterization of this compound.

References

- 1. The cell biology of APOL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. APOL1 and APOL1-Associated Kidney Disease: A Common Disease, an Unusual Disease Gene − Proceedings of the Henry Shavelle Professorship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. APOL1 and mechanisms of kidney disease susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Therapies in APOL1-Mediated Kidney Disease: From Molecular Pathways to Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]

- 5. APOL1 Kidney Disease: Discovery to Targeted Therapy in 10 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of injury in APOL1-associated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The key role of NLRP3 and STING in APOL1-associated podocytopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Small molecule APOL1 inhibitors as a precision medicine approach for APOL1-mediated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Apol1-IN-1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apolipoprotein L1 (APOL1) is a protein implicated in the pathology of certain kidney diseases, particularly in individuals of African ancestry who carry specific genetic risk variants (G1 and G2). These risk variants are associated with an increased risk of developing focal segmental glomerulosclerosis (FSGS) and other non-diabetic kidney diseases. The cytotoxic effects of these APOL1 variants are linked to their ability to form pores in cellular membranes, leading to ion dysregulation, mitochondrial dysfunction, and ultimately cell death.

Apol1-IN-1 is a novel inhibitor of APOL1, identified as compound 87 in patent WO2020131807A1.[1] This small molecule presents a promising tool for studying the cellular mechanisms of APOL1-mediated cytotoxicity and for the development of potential therapeutics for APOL1-associated kidney diseases. These application notes provide a detailed experimental protocol for the use of this compound in cell culture models.

Mechanism of Action

The precise mechanism of action for this compound is not yet fully elucidated in publicly available literature. However, it is designed to inhibit the function of APOL1. The risk variants of APOL1 are known to form cation-selective channels in the plasma and mitochondrial membranes, leading to potassium efflux, activation of stress-activated protein kinases (SAPKs) such as p38 and JNK, and subsequent apoptosis or other forms of cell death.[1] It is hypothesized that this compound may block this ion channel activity, thereby mitigating the downstream cytotoxic effects.

Data Presentation

| Compound | Assay | Cell Line | APOL1 Variant | IC50 / EC50 | Reference |

| Inaxaplin (VX-147) | Thallium Flux | HEK293 | G1 | EC50: ~100 nM | [2] |

| Inaxaplin (VX-147) | Thallium Flux | HEK293 | G2 | EC50: ~100 nM | [2] |

| Inaxaplin (VX-147) | Thallium Flux | HEK293 | G0 | EC50: >10 µM | [2] |

Experimental Protocols

The following protocols are generalized based on established methods for studying APOL1 inhibitors and cytotoxicity. Optimization may be required for specific cell lines and experimental conditions.

Cell Line and Culture Conditions

A highly recommended cell model is the tetracycline-inducible T-REx™-293 cell line (Thermo Fisher Scientific) stably expressing the APOL1 reference (G0) or risk variants (G1 or G2). This system allows for controlled expression of APOL1, which is crucial as overexpression can induce cytotoxicity.

-

Cell Line: T-REx™-293 cells stably expressing APOL1-G0, APOL1-G1, or APOL1-G2.

-

Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Selection antibiotics (e.g., Blasticidin and Zeocin) should be included as required for the specific cell line.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Preparation of this compound Stock Solution

-

Solvent: Dimethyl sulfoxide (DMSO).

-

Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.

-

Storage: Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

APOL1-Induced Cytotoxicity Assay

This protocol aims to assess the ability of this compound to rescue cells from APOL1 risk variant-mediated cytotoxicity.

-

Materials:

-

T-REx™-293 cells expressing APOL1-G1 or G2.

-

96-well clear-bottom black plates.

-

Tetracycline for induction of APOL1 expression.

-

This compound.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or MTT assay).

-

-

Procedure:

-

Seed the T-REx™-293 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

The next day, treat the cells with a serial dilution of this compound. It is recommended to test a concentration range from 0.1 nM to 10 µM. Include a DMSO vehicle control.

-

After 1-2 hours of pre-incubation with the inhibitor, induce APOL1 expression by adding tetracycline to the media at a final concentration of 1 µg/mL.

-

Incubate the plates for 24-48 hours.

-

Measure cell viability using a chosen cell viability reagent according to the manufacturer's instructions.

-

Normalize the data to the uninduced (no tetracycline) control wells and plot the results as a dose-response curve to determine the EC50 of this compound.

-

Thallium Flux Assay for APOL1 Channel Activity

This assay measures the ion channel activity of APOL1 by monitoring the influx of thallium (a surrogate for potassium) into the cells.[3][4]

-

Materials:

-

T-REx™-293 cells expressing APOL1-G1 or G2.

-

96-well or 384-well black-walled, clear-bottom plates.

-

Thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit, Thermo Fisher Scientific).

-

Tetracycline.

-

This compound.

-

Stimulus buffer containing thallium sulfate.

-

-

Procedure:

-

Seed the T-REx™-293 cells in the assay plate and allow them to adhere overnight.

-

Induce APOL1 expression with tetracycline for 12-24 hours.

-

Load the cells with the thallium-sensitive dye according to the manufacturer's protocol.

-

Add serial dilutions of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

-

Measure the baseline fluorescence using a plate reader.

-

Add the thallium-containing stimulus buffer to all wells.

-

Immediately begin kinetic fluorescence readings to monitor the influx of thallium.

-

Calculate the rate of thallium influx and normalize the data to determine the inhibitory effect of this compound and calculate its IC50.

-

Mandatory Visualizations

References

- 1. APOL1 kidney disease risk variants cause cytotoxicity by depleting cellular potassium and inducing stress-activated protein kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. coursesv4bbs.blob.core.windows.net [coursesv4bbs.blob.core.windows.net]

- 3. Assay in Summary_ki [bindingdb.org]

- 4. Small molecule APOL1 inhibitors as a precision medicine approach for APOL1-mediated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing Apol1-IN-1 in Human Kidney Organoid Models of APOL1-Mediated Nephropathy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apolipoprotein L1 (APOL1) risk variants (G1 and G2) are strongly associated with an increased risk of developing kidney disease, including focal segmental glomerulosclerosis (FSGS) and hypertension-attributed end-stage kidney disease, particularly in individuals of African ancestry.[1][2][3] These variants are thought to confer a toxic gain-of-function, leading to podocyte injury and subsequent renal failure.[2][4] Human induced pluripotent stem cell (iPSC)-derived kidney organoids have emerged as a powerful in vitro model to study the pathophysiology of APOL1-mediated kidney disease, as they can recapitulate key aspects of nephron development and disease processes in a human-relevant context.[1][5][6]

A critical feature of this model is that the expression of APOL1 is often low in baseline kidney organoids and requires induction by pro-inflammatory stimuli, such as interferon-gamma (IFN-γ), to mimic a "second hit" that triggers disease manifestation in individuals with high-risk genotypes.[1][7][8] This inducible system provides a robust platform for testing the efficacy of therapeutic candidates aimed at mitigating APOL1 toxicity.

Apol1-IN-1 is a novel small molecule inhibitor of APOL1.[9] These application notes provide a comprehensive guide for utilizing this compound in human kidney organoid models to investigate its potential as a therapeutic agent for APOL1-mediated nephropathy. The following protocols detail the generation of kidney organoids, induction of the APOL1-risk phenotype, treatment with this compound, and subsequent downstream analyses.

Data Presentation

The following tables are templates for organizing quantitative data obtained from the described experiments.

Table 1: Quantitative PCR Analysis of Gene Expression

| Target Gene | Genotype (e.g., G1/G1) | Treatment Condition | Fold Change (vs. G0 Control) | p-value |

| APOL1 | G1/G1 | Vehicle | ||

| G1/G1 | IFN-γ | |||

| G1/G1 | IFN-γ + this compound (Dose 1) | |||

| G1/G1 | IFN-γ + this compound (Dose 2) | |||

| HSPA5 (BiP) | G1/G1 | Vehicle | ||

| G1/G1 | IFN-γ | |||

| G1/G1 | IFN-γ + this compound (Dose 1) | |||

| G1/G1 | IFN-γ + this compound (Dose 2) | |||

| EDEM1 | G1/G1 | Vehicle | ||

| G1/G1 | IFN-γ | |||

| G1/G1 | IFN-γ + this compound (Dose 1) | |||

| G1/G1 | IFN-γ + this compound (Dose 2) | |||

| PODXL | G1/G1 | Vehicle | ||

| G1/G1 | IFN-γ | |||

| G1/G1 | IFN-γ + this compound (Dose 1) | |||

| G1/G1 | IFN-γ + this compound (Dose 2) |

Table 2: Quantification of Podocyte Viability/Apoptosis

| Genotype | Treatment Condition | % Viable Podocytes (e.g., PODXL+) | % Apoptotic Podocytes (e.g., TUNEL+) | p-value |

| G0/G0 | IFN-γ | |||

| G1/G1 | Vehicle | |||

| G1/G1 | IFN-γ | |||

| G1/G1 | IFN-γ + this compound (Dose 1) | |||

| G1/G1 | IFN-γ + this compound (Dose 2) |

Table 3: Mitochondrial Function Assessment (Seahorse Assay)

| Genotype | Treatment Condition | Basal Respiration (OCR) | ATP Production (OCR) | Maximal Respiration (OCR) | p-value |

| G0/G0 | IFN-γ | ||||

| G1/G1 | Vehicle | ||||

| G1/G1 | IFN-γ | ||||

| G1/G1 | IFN-γ + this compound (Dose 1) | ||||

| G1/G1 | IFN-γ + this compound (Dose 2) |

Signaling Pathways and Experimental Workflows

References

- 1. Profiling APOL1 Nephropathy Risk Variants in Genome-Edited Kidney Organoids with Single-Cell Transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. APOL1 and mechanisms of kidney disease susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. renew.science [renew.science]

- 7. APOL1 Risk Variants Induce Metabolic Reprogramming of Podocytes in Patient-Derived Kidney Organoids - EGA European Genome-Phenome Archive [ega-archive.org]

- 8. Interferon-γ induces combined pyroptotic angiopathy and APOL1 expression in human kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Apol1-IN-1 Administration in APOL1 Transgenic Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apolipoprotein L1 (APOL1) has emerged as a critical genetic driver of kidney disease, particularly in individuals of African ancestry. Two common coding variants, G1 and G2, are associated with an increased risk of developing a spectrum of nephropathies, including focal segmental glomerulosclerosis (FSGS) and hypertension-attributed end-stage kidney disease. The development of transgenic mouse models expressing human APOL1 risk variants has been instrumental in elucidating the pathophysiology of APOL1-mediated kidney disease (AMKD) and for the preclinical evaluation of therapeutic agents.[1][2]

Apol1-IN-1 is a small molecule inhibitor of APOL1, identified from patent WO2020131807A1 as compound 87, and is available for research purposes.[3] While specific in vivo administration data for this compound in APOL1 transgenic mouse models are not yet extensively published, this document provides a comprehensive guide based on established protocols for other small molecule APOL1 inhibitors, such as inaxaplin (VX-147), in similar models. These notes and protocols are intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound in preclinical models of AMKD.

Mechanism of Action of APOL1 and Rationale for Inhibition

The precise mechanism by which APOL1 risk variants induce kidney injury is an area of active investigation. Current evidence suggests a "toxic gain-of-function" mechanism where the variant APOL1 protein forms pores in cellular membranes, leading to cation dysregulation, mitochondrial dysfunction, endoplasmic reticulum stress, and ultimately podocyte injury and death.[4] Pro-inflammatory stimuli, such as interferon-gamma (IFN-γ), are known to upregulate APOL1 expression, acting as a "second hit" that precipitates disease in genetically susceptible individuals.[5]

This compound and other similar inhibitors are designed to block the channel function of the APOL1 protein, thereby preventing the downstream cellular toxicity and preserving kidney function.[6] Preclinical studies with other APOL1 inhibitors have demonstrated a reduction in proteinuria in mouse models of AMKD, supporting this therapeutic strategy.[6]

APOL1 Transgenic Mouse Models

Several transgenic mouse models have been developed to study APOL1-associated nephropathy, as mice do not endogenously express APOL1. These models typically involve the expression of human APOL1 G0 (wild-type), G1, or G2 variants, often with a second hit to induce a kidney phenotype. Common models include:

-

BAC Transgenic Mice: These mice carry a bacterial artificial chromosome (BAC) containing the human APOL1 gene with its native regulatory elements. Disease phenotype, such as proteinuria and glomerulosclerosis, is often induced by the administration of IFN-γ.[1][7]

-

Podocyte-Specific Inducible Models: These models utilize a podocyte-specific promoter (e.g., NPHS1) to drive the expression of APOL1 variants, often under the control of an inducible system like doxycycline (Tet-On).[2]

Quantitative Data Summary

The following tables summarize representative quantitative data from studies utilizing small molecule APOL1 inhibitors in APOL1 transgenic mouse models. Note: This data is derived from studies of analogous compounds and should be considered as a reference for designing experiments with this compound.

Table 1: Effect of APOL1 Inhibition on Proteinuria in IFN-γ-induced APOL1-G2 Transgenic Mice

| Compound | Dose | Administration Route | Frequency | Duration | Change in Urine Albumin-to-Creatinine Ratio (UACR) | Reference |

| Inaxaplin | 3 mg/kg | Oral gavage | Three times daily | Prophylactic | Significant reduction vs. vehicle | [8] |

| Compound 3 | 30 mg/kg | Oral gavage | Twice daily | Prophylactic | Prevention of proteinuria | [8] |

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of a Representative APOL1 Inhibitor (Inaxaplin)

| Parameter | Value | Species | Notes | Reference |

| Oral Bioavailability | Not specified | Mouse | Small molecule inhibitor | [6] |

| Target Engagement | Demonstrated | In vitro / In vivo | Inhibition of APOL1 channel function | [6] |

| Efficacy Endpoint | Reduction in proteinuria | Mouse | Correlates with target engagement | [6] |

Experimental Protocols

The following are detailed protocols for the administration of this compound to APOL1 transgenic mice. These are generalized protocols and may require optimization.

Protocol 1: Prophylactic Treatment in an IFN-γ-Induced Proteinuria Model

Objective: To assess the ability of this compound to prevent the onset of proteinuria in APOL1-G1 or -G2 transgenic mice.

Materials:

-

APOL1-G1 or -G2 transgenic mice (e.g., BAC transgenic)

-

This compound (CAS No. 2446817-72-5)

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

Recombinant murine IFN-γ

-

Sterile saline

-

Oral gavage needles

-

Metabolic cages for urine collection

-

Urine albumin and creatinine assay kits

Procedure:

-

Animal Acclimatization: Acclimate male or female APOL1 transgenic mice (8-12 weeks old) to the housing facility for at least one week.

-

Group Assignment: Randomly assign mice to treatment groups (e.g., Vehicle, this compound low dose, this compound high dose). A non-transgenic littermate control group can also be included.

-

Baseline Measurements: Collect baseline urine samples by placing mice in metabolic cages for 16-24 hours. Measure urine albumin and creatinine to determine the baseline UACR.

-

This compound Formulation: Prepare a fresh suspension of this compound in the vehicle on each day of dosing. Sonication may be required to ensure a uniform suspension.

-

This compound Administration:

-

Begin prophylactic treatment by administering the appropriate dose of this compound or vehicle via oral gavage.

-

The dosing frequency (e.g., once or twice daily) and volume should be based on preliminary pharmacokinetic studies or literature on similar compounds.

-

-

Induction of Proteinuria:

-

After a pre-treatment period (e.g., 3 days), induce APOL1 expression and subsequent proteinuria by administering a single intraperitoneal (IP) injection of IFN-γ (e.g., 600,000 units/mouse) dissolved in sterile saline.

-

-

Urine Collection and Analysis:

-

Collect urine at specified time points post-IFN-γ injection (e.g., 24, 48, and 72 hours).

-

Measure urine albumin and creatinine and calculate the UACR.

-

-

Endpoint Analysis: At the end of the study, euthanize mice and collect blood for serum chemistry analysis (e.g., BUN, creatinine) and kidneys for histological examination (e.g., H&E, PAS staining) and gene expression analysis.

Protocol 2: Therapeutic Treatment in a Model of Established Proteinuria

Objective: To evaluate the efficacy of this compound in reversing established proteinuria in APOL1 transgenic mice.

Materials:

-

Same as Protocol 1.

Procedure:

-

Animal Acclimatization and Baseline Measurements: As described in Protocol 1.

-

Induction of Proteinuria: Administer IFN-γ to all APOL1 transgenic mice to induce proteinuria.

-

Establishment of Proteinuria: Monitor UACR daily. Once significant and stable proteinuria is established (e.g., 48-72 hours post-IFN-γ), randomize mice into treatment groups.

-

This compound Administration:

-

Begin therapeutic treatment with this compound or vehicle via oral gavage.

-

Continue daily dosing for the duration of the study (e.g., 7-14 days).

-

-

Monitoring and Endpoint Analysis:

-

Monitor UACR at regular intervals throughout the treatment period.

-

At the study endpoint, perform blood and kidney tissue analysis as described in Protocol 1.

-

Visualization of Pathways and Workflows

Signaling Pathway of APOL1-Mediated Podocyte Injury

Caption: APOL1-mediated podocyte injury pathway and the inhibitory action of this compound.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: Workflow for evaluating this compound efficacy in a mouse model of AMKD.

Conclusion

The administration of this compound in APOL1 transgenic mouse models represents a promising avenue for the preclinical development of a targeted therapy for APOL1-mediated kidney disease. The protocols and data presented herein, based on analogous small molecule inhibitors, provide a robust framework for initiating these critical studies. Careful optimization of dosing regimens and a comprehensive assessment of both functional and structural endpoints will be essential to fully characterize the therapeutic potential of this compound.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. Transgenic Expression of Human APOL1 Risk Variants in Podocytes Induces Kidney Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound suppliers USA [americanchemicalsuppliers.com]

- 4. The Relationship between APOL1 Structure and Function: Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. APOL1 and mechanisms of kidney disease susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Safety and Tolerability of the APOL1 Inhibitor, Inaxaplin, following Single- and Multiple-Ascending Doses in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recessive, gain-of-function toxicity in an APOL1 BAC transgenic mouse model mirrors human APOL1 kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lessons From APOL1 Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Measurement of Apol1-IN-1 Potency

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for various in vitro assays designed to measure the potency of Apol1-IN-1, a representative inhibitor of the Apolipoprotein L1 (APOL1) protein. The provided methodologies are essential for the characterization of APOL1 inhibitors and for advancing the understanding of APOL1-mediated disease pathogenesis.

Introduction to APOL1 and its Role in Kidney Disease

Apolipoprotein L1 (APOL1) is a protein implicated in innate immunity, notably in its ability to lyse certain subspecies of Trypanosoma parasites.[1][2] However, specific genetic variants of APOL1 (G1 and G2) are strongly associated with an increased risk of developing kidney disease in individuals of African ancestry, including focal segmental glomerulosclerosis (FSGS) and HIV-associated nephropathy (HIVAN).[1][3][4][5] The risk variants are thought to confer a toxic gain-of-function, leading to podocyte injury and subsequent renal pathology.[6] The underlying mechanism of this cytotoxicity is believed to involve the formation of cation-selective pores in cellular membranes, leading to ion dysregulation, cellular stress, and eventual cell death.[7][8][9]

This compound represents a class of small molecule inhibitors designed to block the channel function of APOL1, thereby mitigating its cytotoxic effects. The following assays are crucial for determining the potency and efficacy of such inhibitors.

Summary of this compound Potency Data

The following table summarizes the quantitative data for a representative APOL1 inhibitor, VX-147 (inaxaplin), which serves as a surrogate for this compound in these application notes.

| Assay Type | APOL1 Variant | Parameter | Value (nM) | Reference |

| Ion Channel Inhibition | G0 | IC50 | 2.3 | [10] |

| G1 | IC50 | 1.3 | [10] | |

| G2 | IC50 | 1.1 | [10] | |

| Trypanosome Lysis Inhibition | G1 | EC50 | 2.0 | [11] |

| G2 | EC50 | 2.2 | [11] | |

| Cell Death Inhibition | G0 | EC50 | 4.3 | [11] |

| G1 | EC50 | 2.0 | [11] | |

| G2 | EC50 | 2.2 | [11] |

Experimental Protocols

APOL1 Ion Channel Function Assays

The primary mechanism of APOL1-mediated cytotoxicity is believed to be its function as an ion channel.[10][12][13][14] Therefore, directly measuring the inhibition of this channel activity is a cornerstone of potency assessment.

This fluorescence-based assay provides a high-throughput method to assess APOL1 channel activity by measuring the influx of thallium (Tl+), a surrogate for potassium (K+), through the APOL1 pore.[10]

Principle: Thallium entering the cell through the APOL1 channel binds to a Tl+-sensitive fluorescent dye, causing an increase in fluorescence intensity. An effective inhibitor like this compound will block this influx and thus prevent the fluorescence increase.

Protocol:

-

Cell Culture: Utilize HEK293 cells with tetracycline-inducible expression of APOL1 variants (G0, G1, or G2).[10] Culture cells to 80-90% confluency in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

-

Assay Plate Preparation: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

-

APOL1 Induction: Induce APOL1 expression by adding tetracycline (e.g., 50 ng/mL) to the culture medium and incubate for a predetermined time (e.g., 12-24 hours) to allow for sufficient protein expression.[8][9]

-

Compound Treatment: Remove the induction medium and add the assay buffer containing varying concentrations of this compound. Incubate for a specified period (e.g., 30 minutes) at room temperature.

-

Dye Loading: Load the cells with a thallium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Thallium Addition and Fluorescence Reading: Use a fluorescence plate reader equipped with an automated injector to add a thallium-containing solution. Measure the fluorescence intensity kinetically over time.

-

Data Analysis: Calculate the rate of thallium influx from the kinetic fluorescence data. Plot the rate of influx against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

This technique provides a direct and detailed measurement of the ion currents flowing through the APOL1 channel and the effect of inhibitors.[10]

Principle: A micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of whole-cell currents. The voltage across the membrane is clamped, and the resulting currents are recorded in the presence and absence of the inhibitor.

Protocol:

-

Cell Preparation: Use HEK293 cells with inducible APOL1 expression, as described above. After induction, detach the cells and prepare a single-cell suspension.

-

Recording Setup: Utilize an automated patch-clamp system.

-

Electrophysiological Recording:

-

Establish a whole-cell configuration.

-

Apply a voltage ramp protocol (e.g., from -80 mV to +80 mV) to elicit both inward and outward currents.[10]

-

Record baseline APOL1-mediated currents.

-

Perfuse the cells with a solution containing this compound at various concentrations and record the resulting currents.

-

-

Data Analysis: Measure the peak outward current before and after the application of this compound. Calculate the percentage of inhibition at each concentration and determine the IC50 value by fitting the data to a dose-response curve.[10]

APOL1-Mediated Cytotoxicity Assays

These assays assess the ability of this compound to rescue cells from APOL1-induced death.

This assay simultaneously measures the number of live and dead cells in a population.

Principle: The assay uses two different fluorescent reporters. One is a substrate for a protease that is only active in live cells, generating a fluorescent signal proportional to the number of viable cells. The other is a dye that cannot penetrate live cells but binds to the DNA of dead cells, producing a fluorescent signal proportional to the number of dead cells.

Protocol:

-

Cell Culture and Induction: Follow the same procedure as for the thallium flux assay to culture and induce APOL1 expression in HEK293 cells in a 96-well plate.

-

Compound Treatment: After induction, add varying concentrations of this compound to the wells and incubate for a duration sufficient to observe cytotoxicity (e.g., 24 hours).[9][15]

-

Assay Reagent Addition: Add the MultiTox-Fluor reagent to each well according to the manufacturer's protocol and incubate.

-

Fluorescence Measurement: Measure the fluorescence at the appropriate wavelengths for live-cell and dead-cell signals using a fluorescence plate reader.

-

Data Analysis: Calculate the ratio of dead cells to live cells for each condition. Plot this ratio against the concentration of this compound and determine the EC50 value for the inhibition of cytotoxicity.

This long-term assay measures the ability of a single cell to proliferate and form a colony, providing a robust measure of cell viability.[15]

Principle: Cells are treated with the cytotoxic agent (in this case, induced APOL1 expression) in the presence or absence of the protective compound (this compound). After a prolonged incubation period, the number of surviving colonies is counted.

Protocol:

-

Cell Plating: Plate a low density of tetracycline-inducible HEK293 cells (e.g., 400 cells per well in a 6-well plate) and allow them to attach.

-

Induction and Treatment: Induce APOL1 expression with tetracycline and simultaneously treat the cells with different concentrations of this compound.

-

Colony Formation: Incubate the plates for 9-14 days, allowing surviving cells to form visible colonies.

-

Staining and Counting: Fix the colonies with methanol and stain them with crystal violet. Count the number of colonies in each well.

-

Data Analysis: Normalize the number of colonies in the treated wells to the number in the uninduced control wells. Plot the percentage of survival against the this compound concentration to determine the EC50.

Trypanosome Lysis Assay

This assay assesses the ability of this compound to inhibit the native biological function of APOL1, which is to lyse trypanosomes.[10]

Principle: Recombinant APOL1 protein is incubated with Trypanosoma brucei brucei. The viability of the trypanosomes is then measured. An effective inhibitor will prevent APOL1-mediated lysis and maintain trypanosome viability.

Protocol:

-

Trypanosome Culture: Culture Trypanosoma brucei brucei in an appropriate medium.

-

Assay Setup: In a 96-well plate, add recombinant APOL1 protein (G1 or G2 variant) to the trypanosome suspension.

-

Inhibitor Treatment: Add varying concentrations of this compound to the wells.

-

Incubation: Incubate the plate for a period sufficient to induce lysis (e.g., several hours).

-

Viability Measurement: Assess trypanosome viability using a metabolic assay such as the alamarBlue™ assay.[10]

-

Data Analysis: Calculate the percentage of trypanosome survival at each inhibitor concentration and determine the EC50 value.

Signaling Pathways and Experimental Workflows

References

- 1. The cell biology of APOL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apolipoprotein L1 - Wikipedia [en.wikipedia.org]

- 3. Mechanisms of injury in APOL1-associated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Relationship between APOL1 Structure and Function: Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. APOL1 and mechanisms of kidney disease susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Search of the Mechanism of APOL1 Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The key role of NLRP3 and STING in APOL1-associated podocytopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Apolipoprotein L-1 renal risk variants form active channels at the plasma membrane driving cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small molecule APOL1 inhibitors as a precision medicine approach for APOL1-mediated kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Small molecule APOL1 inhibitors as a precision medicine approach for APOL1-mediated kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sophion.com [sophion.com]

- 14. Small Molecule APOL1 Inhibitors as a Precision Medicine Approach for APOL1-mediated Kidney Disease | CoLab [colab.ws]

- 15. APOL1-mediated monovalent cation transport contributes to APOL1-mediated podocytopathy in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of APOL1-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apolipoprotein L1 (APOL1) is a protein implicated in the pathology of certain forms of kidney disease, particularly in individuals of African ancestry who carry risk variants (G1 and G2). These risk variants are associated with an increased risk of developing focal segmental glomerulosclerosis (FSGS), HIV-associated nephropathy (HIVAN), and other proteinuric kidney diseases. The pathogenic mechanism of these APOL1 variants involves the formation of cation-selective ion channels in cellular membranes, leading to cellular stress, cytotoxicity, and eventual cell death.

APOL1-IN-1 (also known as inaxaplin or VX-147) is a small molecule inhibitor designed to block the ion channel function of APOL1.[1][2][3][4] Evaluating the efficacy of this and other potential inhibitors requires robust and reproducible cell-based assays that can quantify the impact of the compound on APOL1-mediated cellular dysfunction. These application notes provide detailed protocols for key cell-based assays to assess the efficacy of this compound.

Key Cell-Based Assays

Several assays are crucial for determining the efficacy of this compound. These can be broadly categorized as follows:

-

Ion Channel Activity Assays: To directly measure the inhibition of APOL1's primary function.

-

Cell Viability and Cytotoxicity Assays: To assess the protective effect of the inhibitor against APOL1-mediated cell death.

-

Signaling Pathway Analysis: To investigate the downstream cellular pathways affected by APOL1 inhibition.

The following sections provide detailed protocols for these assays, primarily using tetracycline-inducible human embryonic kidney (HEK293) cell lines expressing different APOL1 variants (G0, G1, and G2).

Data Presentation: Efficacy of this compound (Inaxaplin)

The following table summarizes the reported in vitro efficacy of this compound (inaxaplin) in inhibiting APOL1 channel activity and rescuing cell viability.

| Assay Type | APOL1 Variant | EC50 (nM) | Reference |

| Thallium Flux Assay | G1 | ~2.1 | [5] |

| Cell Viability Assay | G0 | 4.3 | [5] |

| G1 | 2.0 | [5] | |

| G2 | 2.2 | [5] |

Experimental Protocols

APOL1 Ion Channel Activity: Thallium Flux Assay

This assay measures the influx of thallium ions (a surrogate for potassium ions) through APOL1 channels. Inhibition of this flux is a direct measure of the inhibitor's efficacy. The FluxOR™ Potassium Ion Channel Assay kit is a common tool for this purpose.[6][7][8][9][10]

Materials:

-

HEK293 cells with tetracycline-inducible expression of APOL1 (G0, G1, or G2)

-

Tetracycline or Doxycycline

-

FluxOR™ Potassium Ion Channel Assay Kit (contains FluxOR™ dye, PowerLoad™ concentrate, assay buffer, and stimulus buffer components)

-

This compound (Inaxaplin)

-

96-well or 384-well black, clear-bottom microplates

-

Fluorescence plate reader with kinetic read capabilities and injectors

Protocol:

-

Cell Seeding:

-

Seed the tetracycline-inducible HEK293 cells in a 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate at 37°C and 5% CO₂ overnight.

-

-

Induction of APOL1 Expression:

-

The following day, replace the medium with fresh culture medium containing the desired concentration of tetracycline or doxycycline (e.g., 1 µg/mL) to induce APOL1 expression.

-

Incubate for 18-24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in assay buffer.

-

Remove the induction medium and wash the cells once with assay buffer.

-

Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 30-60 minutes) at room temperature.

-

-

Dye Loading:

-

Prepare the FluxOR™ dye loading solution according to the manufacturer's protocol.

-

Add the dye loading solution to all wells and incubate for 60-90 minutes at room temperature, protected from light.

-

-

Thallium Flux Measurement:

-

Prepare the thallium stimulus buffer according to the manufacturer's protocol.

-

Place the plate in the fluorescence plate reader.

-

Set the reader to record fluorescence (Excitation: ~490 nm, Emission: ~525 nm) over time.

-

Initiate the reading and, after establishing a baseline, inject the thallium stimulus buffer.

-

Continue recording the fluorescence signal to measure the influx of thallium.

-

-

Data Analysis:

-

Calculate the rate of fluorescence increase for each well.

-

Normalize the data to the positive (no inhibitor) and negative (no APOL1 expression) controls.

-

Plot the normalized response against the concentration of this compound and fit the data to a dose-response curve to determine the EC50.

-

Cell Viability and Cytotoxicity Assays

This assay simultaneously measures the number of live and dead cells in the same well using two different fluorescent reporters, providing a ratiometric output that corrects for variations in cell number.[11][12][13][14][15]

Materials:

-

HEK293 cells with tetracycline-inducible expression of APOL1 (G1 or G2)

-

Tetracycline or Doxycycline

-

MultiTox-Fluor Multiplex Cytotoxicity Assay Kit (Promega)

-

This compound (Inaxaplin)

-

96-well or 384-well white or black, clear-bottom microplates

-

Fluorescence plate reader

Protocol:

-

Cell Seeding and Induction:

-

Seed and induce APOL1 expression in the HEK293 cells as described in the Thallium Flux Assay protocol.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add the this compound dilutions to the induced cells. Include wells with induced cells without inhibitor (positive control for cytotoxicity) and uninduced cells (negative control).

-

Incubate for 24-48 hours.

-

-

Assay Reagent Addition:

-

Prepare the MultiTox-Fluor Assay Reagent according to the manufacturer's protocol.

-

Add the reagent to each well.

-

-

Incubation and Measurement:

-

Incubate the plate for 30 minutes at 37°C, protected from light.

-

Measure the fluorescence for live cells (Excitation: 380-400 nm, Emission: 505 nm) and dead cells (Excitation: 485 nm, Emission: 520 nm).

-

-

Data Analysis:

-

Calculate the ratio of live to dead cells for each condition.

-

Normalize the data to the positive and negative controls.

-

Plot the normalized cell viability against the concentration of this compound and determine the EC50.

-

This assay assesses the long-term ability of single cells to proliferate and form colonies after treatment, providing a measure of reproductive cell death.[16][17][18][19][20]

Materials:

-

HEK293 cells with tetracycline-inducible expression of APOL1 (G1 or G2)

-

Tetracycline or Doxycycline

-

This compound (Inaxaplin)

-

6-well plates

-

Crystal Violet staining solution (0.5% w/v in methanol)

Protocol:

-

Cell Treatment:

-

Induce APOL1 expression in a flask of HEK293 cells for 18-24 hours.

-

During the last few hours of induction, treat the cells with different concentrations of this compound.

-

-

Cell Seeding for Colony Formation:

-